2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline
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Overview
Description
2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline is a complex organic compound characterized by its trifluoromethyl group and multiple fluorine atoms on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common approach is the reaction of 5,6,7-trifluoroindole with a suitable quinoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline can be used to study enzyme inhibition and receptor binding. Its fluorine atoms can enhance binding affinity and selectivity.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which 2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to receptors, while the fluorine atoms on the indole ring contribute to its selectivity. The compound may inhibit or activate certain pathways, leading to its biological effects.
Comparison with Similar Compounds
2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone
Uniqueness: 2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline stands out due to its trifluoromethyl group and multiple fluorine atoms, which enhance its chemical stability and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and properties make it a valuable compound for further exploration and development.
Properties
CAS No. |
1817719-82-6 |
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Molecular Formula |
C18H8F6N2 |
Molecular Weight |
366.3 |
Purity |
95 |
Origin of Product |
United States |
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